CRBN E3 Ligase Engagement (HTRF Ratio < 0.02) Distinguishes HuR Degrader 2 from MG-HuR2 Which Recruits RNF126
HuR degrader 2 demonstrates high-affinity binding to cereblon (CRBN) with an HTRF ratio < 0.02, confirming potent CRBN E3 ligase engagement . By contrast, MG-HuR2—the most potent molecular glue degrader from the JACS Au 2025 study—recruits the structurally and functionally distinct RNF126 RING E3 ubiquitin ligase rather than CRBN [1]. This difference in E3 ligase recruitment has direct implications for tissue-specific expression patterns: CRBN is broadly expressed and is the target of clinically validated IMiD drugs (thalidomide, lenalidomide), whereas RNF126 has a more restricted expression profile [2]. Researchers selecting a HuR degrader for systems where CRBN-mediated degradation pathways are well-characterized or where RNF126 expression is low/absent should prioritize HuR degrader 2.
| Evidence Dimension | E3 ligase recruitment affinity |
|---|---|
| Target Compound Data | HTRF ratio < 0.02 (CRBN binding) |
| Comparator Or Baseline | MG-HuR2 recruits RNF126, not CRBN (no HTRF data reported for CRBN binding) |
| Quantified Difference | Qualitative difference in E3 ligase identity (CRBN vs. RNF126); HTRF ratio < 0.02 confirms strong CRBN engagement for HuR degrader 2 |
| Conditions | HTRF (homogeneous time-resolved fluorescence) cereblon binding assay |
Why This Matters
E3 ligase identity determines degradation efficiency across different cell types and tissues, making CRBN vs. RNF126 recruitment a critical selection criterion for experimental design.
- [1] Kassabri L, et al. Druglike Molecular Degraders of the Oncogenic RNA-Binding Protein HuR. JACS Au. 2025;5(8):3879-3891. doi:10.1021/jacsau.5c00551. View Source
- [2] Yissum Technology Transfer. Targeted Degradation of HuR RNA Binding Protein Using Small Molecules – MG-HuR2 and PRO-HuR3. Hebrew University of Jerusalem, 2025. View Source
